molecular formula C20H18FNO5S B10809013 N-[(4-Fluorophenyl)methyl]-5-[(4-methoxybenzenesulfonyl)methyl]furan-2-carboxamide

N-[(4-Fluorophenyl)methyl]-5-[(4-methoxybenzenesulfonyl)methyl]furan-2-carboxamide

Cat. No.: B10809013
M. Wt: 403.4 g/mol
InChI Key: XZLNIGJGWWADEU-UHFFFAOYSA-N
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Description

WAY-331819 is a chemical compound with the molecular formula C15H17N3O2S2 and a molecular weight of 335.4 g/mol It is known for its unique structure, which includes a benzothieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-331819 involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable precursor to form the benzothieno[2,3-d]pyrimidine ring system.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as allyl and oxo groups to the core structure. These modifications are achieved through various organic reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of WAY-331819 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

WAY-331819 can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.

    Medicine: Preliminary studies suggest that WAY-331819 may have therapeutic potential, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of WAY-331819 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    WAY-100635: Another compound with a similar benzothieno[2,3-d]pyrimidine core, known for its use as a serotonin receptor antagonist.

    WAY-267464: A compound with similar functional groups, studied for its potential in treating neurological disorders.

Uniqueness

WAY-331819 is unique due to its specific combination of functional groups and its ability to interact with a distinct set of molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H18FNO5S

Molecular Weight

403.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-[(4-methoxyphenyl)sulfonylmethyl]furan-2-carboxamide

InChI

InChI=1S/C20H18FNO5S/c1-26-16-6-9-18(10-7-16)28(24,25)13-17-8-11-19(27-17)20(23)22-12-14-2-4-15(21)5-3-14/h2-11H,12-13H2,1H3,(H,22,23)

InChI Key

XZLNIGJGWWADEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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